
N-Des(2-(2-ethoxy)phenoxy)ethyl), N-(2-(2-ethoxy)phenoxy)acetyl) Tamsulosin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tamsulosin ether is a derivative of tamsulosin, a selective alpha-1A and alpha-1B adrenergic receptor antagonist. Tamsulosin is primarily used to treat benign prostatic hyperplasia, ureteral stones, prostatitis, and female voiding dysfunction . The ether derivative retains the core structure of tamsulosin but includes an ether functional group, which can influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tamsulosin ether involves several steps, starting from the hydrochloride of sulphonamide and reacting it with an ether compound. One method involves the reaction of sulphonamide hydrochloride with an ether compound such as benzoxy tosylate under controlled conditions . The reaction typically requires a solvent like dimethyl formamide and a base to facilitate the reaction.
Industrial Production Methods
Industrial production of tamsulosin ether follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The final product is often purified using techniques like recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
Tamsulosin ether can undergo various chemical reactions, including:
Oxidation: The ether group can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ether group to alcohols.
Substitution: The ether group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and solvents like tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of tamsulosin ether can yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
Tamsulosin ether has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ether chemistry.
Biology: Investigated for its potential effects on cellular processes and receptor interactions.
Medicine: Explored for its therapeutic potential in treating conditions like benign prostatic hyperplasia and ureteral stones.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in chemical manufacturing .
Mechanism of Action
Tamsulosin ether exerts its effects by blocking alpha-1A and alpha-1D adrenoceptors, which are predominantly found in the prostate and bladder. By inhibiting these receptors, tamsulosin ether relaxes the smooth muscle in these tissues, improving urinary flow and reducing symptoms of benign prostatic hyperplasia . The molecular targets include the alpha-1A and alpha-1D adrenoceptors, and the pathways involved are related to smooth muscle relaxation and improved urinary function.
Comparison with Similar Compounds
Similar Compounds
Alfuzosin: Another alpha-1 blocker used to treat benign prostatic hyperplasia.
Doxazosin: An alpha-1 blocker with similar therapeutic uses.
Silodosin: A selective alpha-1A receptor antagonist.
Terazosin: Used for treating benign prostatic hyperplasia and hypertension .
Uniqueness
Tamsulosin ether is unique due to its specific ether functional group, which can influence its pharmacokinetic properties and receptor selectivity. This modification can potentially enhance its therapeutic efficacy and reduce side effects compared to other alpha-1 blockers.
Properties
CAS No. |
133261-17-3 |
|---|---|
Molecular Formula |
C20H26N2O6S |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-(2-ethoxyphenoxy)-N-[(2R)-1-(4-methoxy-3-sulfamoylphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C20H26N2O6S/c1-4-27-16-7-5-6-8-17(16)28-13-20(23)22-14(2)11-15-9-10-18(26-3)19(12-15)29(21,24)25/h5-10,12,14H,4,11,13H2,1-3H3,(H,22,23)(H2,21,24,25)/t14-/m1/s1 |
InChI Key |
IPHNYXYPQJHUIV-CQSZACIVSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1OCC(=O)N[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)NC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


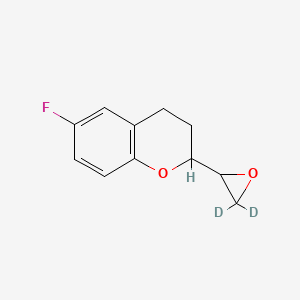

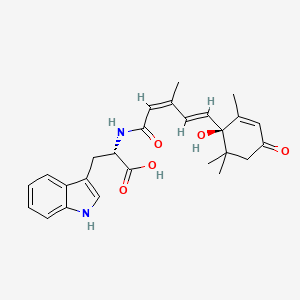
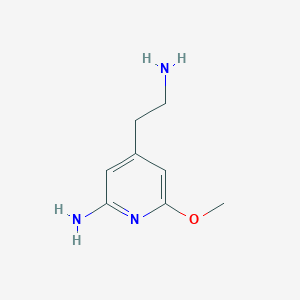
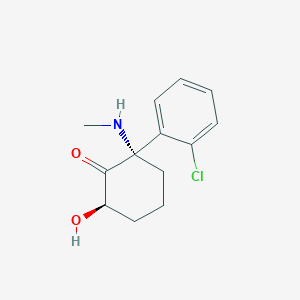
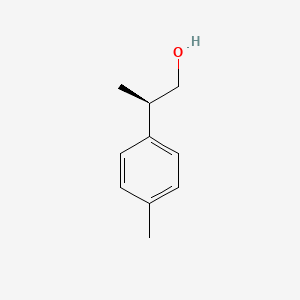
![2-{6-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B13442664.png)
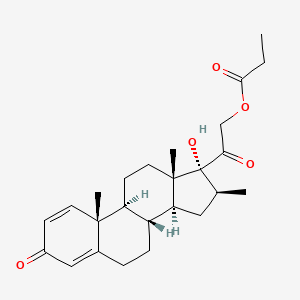
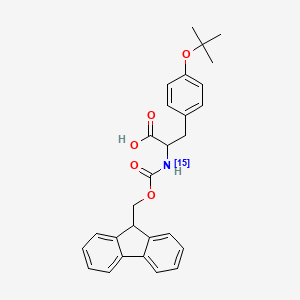
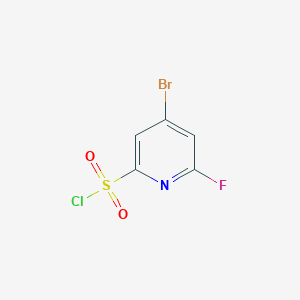
![2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol](/img/structure/B13442695.png)



